2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride - 1215748-66-5

2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Catalog Number: EVT-2861820
CAS Number: 1215748-66-5
Molecular Formula: C22H22ClF2N3OS
Molecular Weight: 449.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (SR141716A)

Compound Description: Rimonabant is a first-generation cannabinoid CB1 receptor inverse agonist known for its anorectic properties. [] It was investigated as a potential anti-obesity drug but faced challenges due to psychiatric side effects associated with its central activity. []

Relevance: While Rimonabant shares the piperazine moiety with 2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, it differs significantly in its core structure. The relevance lies in its classification as a CB1 inverse agonist, highlighting the potential for exploring different structural scaffolds for developing peripherally active CB1 inverse agonists with reduced side effects. []

Relevance: Otenabant's relevance to 2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is primarily through its shared classification as a CB1 inverse agonist with a piperazine moiety. [] The challenges faced by Otenabant due to its central activity underscore the need for developing structurally diverse CB1 inverse agonists with improved safety profiles.

Relevance: Taranabant, while sharing the piperazine structural feature with 2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, differs in its core structure. [] Its inclusion in this list underscores the historical context of CB1 inverse agonist development and the ongoing pursuit of compounds with improved safety profiles, potentially achievable through structural modifications that mitigate central nervous system activity.

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229)

Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist belonging to the benzhydryl piperazine class of analogs. [] It demonstrates high selectivity for CB1 over cannabinoid receptor type 2, with a Ki value of 220 nM. [] LDK1229 effectively antagonizes the basal G protein coupling activity of CB1, confirming its inverse agonist behavior. [] Notably, this compound offers a distinct chemical scaffold compared to first-generation CB1 inverse agonists like Rimonabant. []

1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)

Compound Description: LDK1203 is a CB1 inverse agonist analog that exhibits comparable CB1 binding affinity to LDK1229. [] The key structural difference between LDK1203 and LDK1229 lies in the substitution on the piperazine ring, where LDK1203 features a cinnamyl group. []

1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)

Compound Description: LDK1222 is another CB1 inverse agonist analog that displays comparable CB1 binding to LDK1229. [] It differs from LDK1229 by the presence of a tosyl group as a substituent on the piperazine ring. []

Properties

CAS Number

1215748-66-5

Product Name

2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

IUPAC Name

2-(4-fluorophenyl)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride

Molecular Formula

C22H22ClF2N3OS

Molecular Weight

449.94

InChI

InChI=1S/C22H21F2N3OS.ClH/c23-18-5-1-16(2-6-18)13-22(28)27-11-9-26(10-12-27)14-21-25-20(15-29-21)17-3-7-19(24)8-4-17;/h1-8,15H,9-14H2;1H

InChI Key

FOBJMZZQFOQFHS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.